molecular formula C19H32N2O B14424119 N'-(2,4-Dimethylphenyl)-N,N-dipentylurea CAS No. 86781-42-2

N'-(2,4-Dimethylphenyl)-N,N-dipentylurea

Cat. No.: B14424119
CAS No.: 86781-42-2
M. Wt: 304.5 g/mol
InChI Key: JLKFWGMUCHKIGD-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethylphenyl)-N,N-dipentylurea is a urea derivative characterized by a central urea core (NH–CO–NH) substituted with a 2,4-dimethylphenyl group on one nitrogen atom and two pentyl chains on the adjacent nitrogen. Its molecular formula is C₂₀H₃₂N₂O, with a molecular weight of 316.48 g/mol. For instance, compounds like N’-(3,4-dichlorophenyl)-N,N-dimethylurea (diuron) and N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea (chlorotoluron) are widely used as herbicides .

Properties

CAS No.

86781-42-2

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1,1-dipentylurea

InChI

InChI=1S/C19H32N2O/c1-5-7-9-13-21(14-10-8-6-2)19(22)20-18-12-11-16(3)15-17(18)4/h11-12,15H,5-10,13-14H2,1-4H3,(H,20,22)

InChI Key

JLKFWGMUCHKIGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dimethylphenyl)-N,N-dipentylurea typically involves the reaction of 2,4-dimethylphenyl isocyanate with dipentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-Dimethylphenyl)-N,N-dipentylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethylphenyl)-N,N-dipentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

N’-(2,4-Dimethylphenyl)-N,N-dipentylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N’-(2,4-Dimethylphenyl)-N,N-dipentylurea exerts its effects involves interactions with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound and amitraz enhances lipophilicity, improving membrane permeability in pesticidal applications . However, urea derivatives (e.g., diuron) rely on halogenated aryl groups (e.g., 3,4-dichlorophenyl) for herbicidal activity via electron-withdrawing effects .
  • Chain Length : The dipentyl chains in the target compound may increase its persistence in lipid-rich environments compared to dimethyl-substituted analogs like diuron or chlorotoluron .

Physicochemical Properties

Property This compound Diuron Amitraz
Molecular Weight (g/mol) 316.48 233.10 293.40
LogP (Predicted) ~5.2 (highly lipophilic) 2.68 4.1
Water Solubility (mg/L) <1 (estimated) 35.6 0.1
Melting Point (°C) Not reported 158–159 86–87

Implications :

  • Amitraz’s lower molecular weight and specific crystal packing (monoclinic P21/c space group) contribute to its stability under field conditions .

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